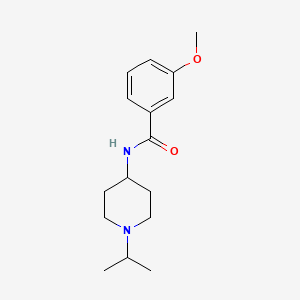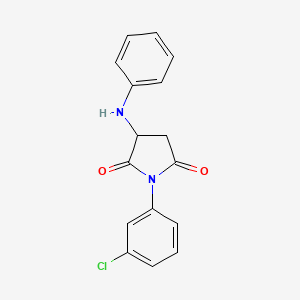![molecular formula C16H26ClNO2 B4986459 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride, commonly known as DMC or Desoxypipradrol, is a psychoactive drug that belongs to the class of psychostimulants. It is a derivative of pipradrol, which is a mild central nervous system stimulant. DMC is known for its ability to enhance cognitive abilities, improve memory retention, and increase alertness.
科学研究应用
DMC has been extensively studied in the field of neuroscience and pharmacology due to its potential therapeutic applications. It has been found to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. DMC has also been studied for its potential use as a cognitive enhancer and neuroprotective agent.
作用机制
DMC acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced cognitive abilities, improved memory retention, and increased alertness.
Biochemical and Physiological Effects:
DMC has been shown to increase the levels of dopamine and norepinephrine in the brain, which are responsible for its psychostimulant effects. It also increases the release of glutamate, which is a neurotransmitter involved in learning and memory. DMC has been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychostimulants.
实验室实验的优点和局限性
DMC has several advantages as a research tool, including its ability to enhance cognitive abilities and improve memory retention. It is also relatively easy to synthesize and has a long shelf life. However, DMC is a controlled substance, which limits its availability for research purposes. It also has potential side effects, such as increased heart rate and blood pressure, which can complicate the interpretation of experimental results.
未来方向
Future research on DMC could focus on its potential therapeutic applications, such as its use in the treatment of ADHD, narcolepsy, and depression. It could also explore its potential as a cognitive enhancer and neuroprotective agent. Further studies could investigate the long-term effects of DMC on the brain and its potential for addiction and abuse.
Conclusion:
DMC is a psychoactive drug that has been extensively studied in the field of neuroscience and pharmacology. It acts as a norepinephrine-dopamine reuptake inhibitor and has potential therapeutic applications for ADHD, narcolepsy, and depression. DMC also has potential as a cognitive enhancer and neuroprotective agent. Further research is needed to fully understand its mechanisms of action and potential benefits and risks.
合成方法
The synthesis of DMC involves the reaction of 1-bromo-3,4-dimethoxybenzene with cyclopentylmagnesium bromide, followed by the reaction of the resulting product with benzyl chloroformate. The final step involves the reduction of the benzyl ester with lithium aluminum hydride to obtain DMC in its hydrochloride form.
属性
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-17-12-16(9-5-6-10-16)13-7-8-14(18-2)15(11-13)19-3;/h7-8,11,17H,4-6,9-10,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZHCCFIIEPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)
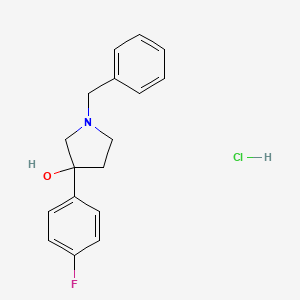
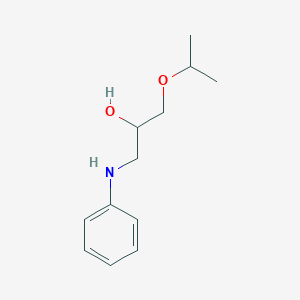
![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)
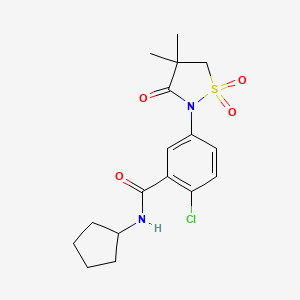
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
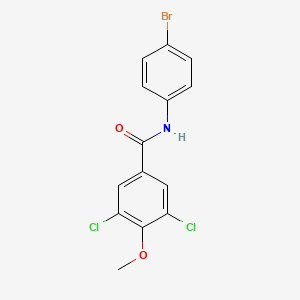
![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
